Tetramethylphosphonium bromide

CAS No.: 4519-28-2

Cat. No.: VC3689518

Molecular Formula: C4H12BrP

Molecular Weight: 171.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4519-28-2 |

|---|---|

| Molecular Formula | C4H12BrP |

| Molecular Weight | 171.02 g/mol |

| IUPAC Name | tetramethylphosphanium;bromide |

| Standard InChI | InChI=1S/C4H12P.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1 |

| Standard InChI Key | ZTXFOCMYRCGSMU-UHFFFAOYSA-M |

| SMILES | C[P+](C)(C)C.[Br-] |

| Canonical SMILES | C[P+](C)(C)C.[Br-] |

Introduction

Chemical Properties and Structure

Tetramethylphosphonium bromide is a quaternary phosphonium salt with distinct chemical and physical properties that make it valuable for various applications. This section details its fundamental characteristics and molecular structure.

Physical Properties

Tetramethylphosphonium bromide appears as a white crystalline solid with hygroscopic properties, requiring careful storage conditions. The compound's key physical properties are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 4519-28-2 |

| Molecular Formula | C4H12BrP |

| Molecular Weight | 171.02 g/mol |

| Melting Point | 220°C |

| Appearance | White crystalline solid |

| MDL Number | MFCD00011802 |

| InChI Key | ZTXFOCMYRCGSMU-UHFFFAOYSA-M |

The compound demonstrates notable solubility characteristics, though there appears to be conflicting information regarding its water solubility across different sources .

Chemical Structure

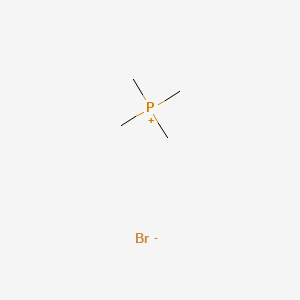

The molecular structure of tetramethylphosphonium bromide consists of a central phosphorus atom bonded to four methyl groups, forming a tetrahedral arrangement with a positive charge. The bromide ion serves as the counter-ion to balance the positive charge on the phosphonium center. This structure can be represented by the canonical SMILES notation: CP+(C)C.[Br-] .

The compound's structural features, particularly its cationic phosphorus center, contribute significantly to its reactivity patterns and applications in organic synthesis.

Synthesis and Manufacturing

The synthesis of tetramethylphosphonium bromide typically involves the quaternization of trimethylphosphine with methyl bromide. This nucleophilic substitution reaction produces the quaternary phosphonium salt with good yields under controlled conditions.

The reaction proceeds via the nucleophilic attack of the phosphorus atom in trimethylphosphine on the methyl carbon of methyl bromide, resulting in the formation of the tetramethylphosphonium cation and bromide anion. The reaction can be represented as:

P(CH3)3 + CH3Br → [P(CH3)4]+ Br-

Industrial production typically involves rigorous purification steps to achieve the high purity levels (often 95-97%) required for research and pharmaceutical applications .

Biochemical Properties

Tetramethylphosphonium bromide exhibits noteworthy biochemical properties that have implications for its biological activities and potential applications.

Mechanism of Action

The compound interacts with biological systems primarily through a process of deprotonation. Its ability to form phosphonium ylides makes it particularly valuable in various biochemical reactions. These ylides serve as crucial intermediates in important organic reactions, including the Wittig reaction, which is widely employed in organic synthesis for alkene formation.

The compound's interaction with enzymes and proteins facilitates the deprotonation process, leading to the formation of methylenetrimethylphosphine ylide. This property makes tetramethylphosphonium bromide a valuable tool in biochemical research and pharmaceutical development.

Cellular Effects

Research has shown that tetramethylphosphonium bromide can influence cellular function through various mechanisms:

-

It can interact with cell signaling pathways and alter gene expression

-

It affects cellular metabolism by modifying enzyme activity in metabolic pathways

-

It can inhibit or activate specific enzymes, leading to changes in metabolic flux

-

It demonstrates the ability to form coordination complexes with transition metals, which can influence various biochemical reactions

These cellular effects highlight the compound's potential applications in biological research and pharmaceutical development.

Applications

Pharmaceutical Applications

Tetramethylphosphonium bromide serves as an important pharmaceutical intermediate in the synthesis of various drug compounds. Its ability to participate in ylide formation and other organic reactions makes it valuable in the construction of complex molecular structures required for pharmaceutical development .

Additionally, research has indicated potential antimicrobial properties of phosphonium compounds, including tetramethylphosphonium bromide. Studies have demonstrated its ability to inhibit the growth of specific bacterial strains, suggesting possible applications in antimicrobial formulations.

Research Applications

In chemical research, tetramethylphosphonium bromide plays a significant role in:

-

Organic synthesis, particularly in reactions involving phosphonium ylides

-

Formation of coordination complexes with transition metals

-

Serving as a model compound for studying phosphonium salt chemistry

-

Acting as a phase-transfer catalyst in certain organic reactions

The compound has also been explored as a component in water-stabilized cavitands, where it forms stable inclusion complexes. This property highlights its potential applications in host-guest chemistry and molecular recognition studies.

Research Findings

Recent research has expanded our understanding of tetramethylphosphonium bromide's properties and potential applications. Key findings include:

Molecular Encapsulation Studies

Research has demonstrated that in chloroform solutions saturated with water, water-stabilized cavitands can form stable 1:1 inclusion complexes with tetramethylphosphonium bromide. In these complexes, the cationic tetramethylphosphonium is incorporated into the π-basic cavity of the cavitand, with water molecules forming a hydrogen-bonding network that stabilizes the entire complex.

Antimicrobial Activity

Studies have investigated the antimicrobial properties of phosphonium compounds, including tetramethylphosphonium bromide. Research indicates that the compound can inhibit the growth of specific bacterial strains, suggesting potential applications in antimicrobial formulations.

Cellular Uptake and Toxicity

The following table summarizes key research findings:

| Research Area | Key Findings |

|---|---|

| Molecular Encapsulation | Forms stable 1:1 inclusion complexes with water-stabilized cavitands |

| Antimicrobial Activity | Inhibits growth of specific bacterial strains |

| Cellular Uptake | Effectively penetrates cell membranes due to lipophilicity |

| Toxicity | Shows cytotoxic effects at higher concentrations |

| Biochemical Interactions | Participates in ylide formation and enzyme interactions |

Solution Preparation

For research applications, precise preparation of tetramethylphosphonium bromide solutions is essential. The following table provides guidance for preparing stock solutions at various concentrations:

| Desired Concentration | Amount of Compound |

|---|---|

| 1 mg | |

| 1 mM | 5.8473 mL |

| 5 mM | 1.1695 mL |

| 10 mM | 0.5847 mL |

This standardized approach to solution preparation ensures experimental reproducibility and reliable results in research settings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume